molecular formula C24H21N3O5S B11348406 N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11348406
M. Wt: 463.5 g/mol
InChI Key: XOABHWQCUBGJFZ-UHFFFAOYSA-N
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Description

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of furan, cyclopentathiophene, methoxyphenyl, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with cyclopentathiophene derivatives under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts would be critical to ensure the process is environmentally friendly and economically viable.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-(4-HYDROXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE
  • N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE

Uniqueness

The uniqueness of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group, in particular, may enhance its bioactivity and stability compared to similar compounds.

Properties

Molecular Formula

C24H21N3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H21N3O5S/c1-30-15-9-7-14(8-10-15)19-12-18(27-32-19)22(28)26-24-21(17-5-2-6-20(17)33-24)23(29)25-13-16-4-3-11-31-16/h3-4,7-12H,2,5-6,13H2,1H3,(H,25,29)(H,26,28)

InChI Key

XOABHWQCUBGJFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5=CC=CO5

Origin of Product

United States

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